molecular formula C13H29N3O2 B13476218 tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate

tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate

Cat. No.: B13476218
M. Wt: 259.39 g/mol
InChI Key: GOIBLKQSPXMCPM-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate (CAS: 144222-23-1) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a propylamine backbone substituted with methyl and 4-aminobutyl moieties . This compound is structurally characterized by a flexible alkyl chain with tertiary amine functionality, making it a versatile intermediate in medicinal chemistry for synthesizing peptidomimetics, enzyme inhibitors, and prodrugs. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C13H29N3O2

Molecular Weight

259.39 g/mol

IUPAC Name

tert-butyl N-[3-[4-aminobutyl(methyl)amino]propyl]carbamate

InChI

InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-9-7-11-16(4)10-6-5-8-14/h5-11,14H2,1-4H3,(H,15,17)

InChI Key

GOIBLKQSPXMCPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)CCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate typically involves multi-step organic synthesis combining:

  • Protection of amine groups using tert-butyl carbamate (Boc) protecting group
  • Formation of aminoalkyl chains by alkylation or reductive amination
  • Introduction of methyl substituents on secondary amines
  • Controlled deprotection and purification steps

The key synthetic approach is to start from simpler amine precursors and introduce the tert-butyl carbamate protecting group at an early stage to prevent side reactions.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Notes
1 Protection of 4-aminobutyl amine React 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) Forms tert-butyl N-(4-aminobutyl)carbamate, a key intermediate
2 Alkylation of protected amine with 3-bromopropylamine or equivalent Nucleophilic substitution or reductive amination Introduces the propyl linker with secondary amino group
3 Methylation of secondary amine Methyl iodide or formaldehyde + reducing agent (Eschweiler–Clarke methylation) Converts secondary amine to N-methyl derivative
4 Final purification Chromatography or recrystallization Ensures >95% purity as required for research use

Detailed Reaction Example

Step 1: Boc Protection of 1,4-Diaminobutane

  • React 1,4-diaminobutane (putrescine) with di-tert-butyl dicarbonate in anhydrous solvent (e.g., dichloromethane) at 0–25 °C.
  • The nucleophilic primary amine attacks the Boc2O carbonyl carbon, releasing CO2 and forming the carbamate bond.
  • This yields tert-butyl N-(4-aminobutyl)carbamate as a stable intermediate.

Step 2: Coupling with 3-bromopropylamine

  • The free amino group on the protected intermediate is reacted with 3-bromopropylamine under basic conditions (e.g., K2CO3) to form the propyl-linked amine.
  • Alternatively, reductive amination using 3-aminopropanal and a reducing agent (NaBH3CN) can be used to form the secondary amine linkage.

Step 3: Methylation of Secondary Amine

  • The secondary amine is methylated using formaldehyde and sodium cyanoborohydride (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
  • This step introduces the methyl substituent on the nitrogen, yielding the N-methylated amine.

Analytical Data and Purification

Parameter Typical Value Method/Notes
Purity ≥ 95% Confirmed by HPLC or NMR
Physical form Oil or viscous liquid Dependent on synthesis scale and purity
Storage temperature 4 °C recommended To maintain stability
Spectroscopic data NMR, IR, MS Used to confirm structure and purity

Research Results and Applications

  • The compound is used as a precursor in medicinal chemistry for the synthesis of bifunctional molecules targeting receptors such as chemokine receptors.
  • The Boc protecting group enables selective reactions on amino groups without undesired side reactions.
  • The synthetic route allows for modular variation of the alkyl chain and amine substituents, facilitating SAR (structure-activity relationship) studies.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Boc Protection + Alkylation + Methylation 1,4-diaminobutane, 3-bromopropylamine Di-tert-butyl dicarbonate, methyl iodide Well-established, high purity Multi-step, requires careful control
Reductive Amination Route Boc-protected amine, 3-aminopropanal NaBH3CN Mild conditions, selective Requires aldehyde precursor
Direct N-methylation after coupling Secondary amine intermediate Formaldehyde + NaBH3CN Efficient methylation Potential over-methylation

Chemical Reactions Analysis

tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the propylamine backbone, impacting reactivity, bioavailability, and biological activity.

Compound Name Key Structural Features Applications/Synthesis Reference
tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate Boc-protected propylamine with 4-aminobutyl and methyl substituents Intermediate for kinase inhibitors, peptidomimetics, and PROTACs
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide substituent instead of aminobutyl-methylamino group Polymerizable monomer for hydrogels or drug delivery systems
tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)(methyl)amino)propyl)carbamate Quinazoline ring attached via methylamino linkage SETD8 lysine methyltransferase inhibitor (anticancer applications)
tert-Butyl (3-(cyclobutyl(methyl)amino)propyl)(methyl)carbamate Cyclobutyl substituent replacing 4-aminobutyl group Modulates steric hindrance for improved target binding in enzyme inhibitors
Propamocarb (CAS: 24579-73-5) Dimethylamino and propyl ester groups Agricultural fungicide targeting oomycete pathogens

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases logP (~2.5), but the 4-aminobutyl substituent introduces polarity, balancing membrane permeability and solubility .
  • Stability: Boc protection ensures stability under basic conditions, contrasting with ethyl carbamates, which hydrolyze readily and exhibit carcinogenicity .

Biological Activity

tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C13H29N3O2 and a molecular weight of 259.39 g/mol, is characterized by its unique structural features that may contribute to its biological effects.

  • CAS Number : 252353-36-9
  • Molecular Structure : The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain containing an amino group. This structure is believed to influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and exhibit protective effects in neurodegenerative conditions. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE), thereby enhancing cholinergic signaling.

Neuroprotective Effects

Recent research has indicated that similar carbamate compounds can provide neuroprotective effects against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease. For instance, compounds exhibiting structural similarities have shown:

  • Inhibition of Aβ aggregation : Compounds like M4 have demonstrated significant inhibition (up to 85%) of Aβ aggregation at concentrations around 100 μM .
  • Protection of astrocytes : In vitro studies revealed that these compounds could improve cell viability in astrocytes exposed to Aβ, suggesting a protective role against oxidative stress and inflammatory responses associated with neurodegeneration .

In Vitro Studies

In vitro assessments have been conducted to evaluate the efficacy of this compound in various cell lines:

  • Astrocyte Cell Lines : Treatment with the compound resulted in increased cell viability when co-administered with Aβ peptides, indicating potential protective effects against neurotoxic insults.
  • Enzyme Inhibition Assays : The compound displayed notable inhibition of AChE activity, which is crucial for maintaining cholinergic function in the brain.

In Vivo Studies

While in vitro results are promising, further investigation through in vivo studies is necessary to assess the compound's bioavailability and therapeutic potential in animal models. Research on structurally related compounds has shown mixed results regarding their efficacy and safety profiles in vivo, highlighting the need for comprehensive pharmacokinetic studies.

Data Summary

PropertyValue
Chemical NameThis compound
CAS Number252353-36-9
Molecular FormulaC13H29N3O2
Molecular Weight259.39 g/mol
Potential Biological ActivitiesNeuroprotection, AChE inhibition

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. A common method is reacting tert-butyl carbamate with a functionalized amine precursor under mild conditions. Key steps include:

  • Reagent choice : Use di-tert-butyl dicarbonate (Boc₂O) as the protecting agent .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction kinetics .
  • Base addition : Triethylamine (TEA) neutralizes generated acid, improving yield .
  • Temperature control : Reactions are often conducted at room temperature to avoid side reactions .
    Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How is the compound characterized structurally post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, carbamate NH signals at ~5-7 ppm) .
  • X-ray crystallography : Reveals hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • Mass spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF .

Q. What are common functional group transformations applicable to this compound?

The carbamate and amine groups enable diverse reactions:

  • Deprotection : Acidic hydrolysis (HCl/dioxane) removes the Boc group, exposing the primary amine .
  • Alkylation/Reduction : The secondary amine can undergo alkylation or be reduced using LiAlH₄ .
  • Nucleophilic substitution : The 4-aminobutyl side chain participates in SN2 reactions with alkyl halides .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing be analyzed to inform solid-state properties?

  • X-ray crystallography : Resolve intermolecular interactions (e.g., N1–H1⋯O4 and N1–H1⋯O1 hydrogen bonds forming R₂²(10) motifs) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯O vs. H⋯H interactions) .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bond strength .

Q. What experimental designs are used to evaluate biological activity (e.g., enzyme inhibition)?

  • Enzyme assays : Test CDC25 phosphatase inhibition via colorimetric substrates (e.g., p-nitrophenyl phosphate) .
  • Cell-based studies : Assess anti-leukemic activity using MTT assays on Jurkat or K562 cell lines .
  • Molecular docking : Predict binding affinities to targets like kinase domains using AutoDock Vina .

Q. How can conflicting NMR or crystallographic data be resolved during structural analysis?

  • Dynamic NMR : Resolves conformational exchange broadening by varying temperature .
  • DFT calculations : Compare experimental vs. computed ¹H/¹³C chemical shifts to validate tautomers .
  • Twinned crystal refinement : Addresses split peaks in X-ray data using software like SHELXL .

Q. What strategies optimize regioselectivity in modifying the 4-aminobutyl side chain?

  • Protecting group strategies : Temporarily block the primary amine with Fmoc to direct reactivity to the secondary amine .
  • pH control : Basic conditions (pH >10) favor alkylation at the less hindered methylamino group .
  • Catalytic methods : Use Pd-mediated cross-coupling for selective C–N bond formation .

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